N-Methyl Topiramate-d3

Description

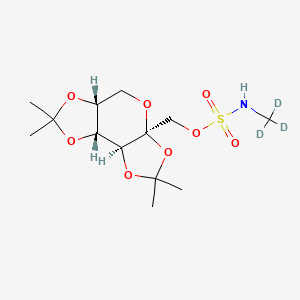

N-Methyl Topiramate-d3 is a deuterated derivative of topiramate, a sulfamate-substituted monosaccharide primarily used as an antiepileptic drug. The "d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This modification is typically employed to enhance metabolic stability or serve as an internal standard in mass spectrometry-based analytical workflows .

Key characteristics of this compound include:

Properties

Molecular Formula |

C13H23NO8S |

|---|---|

Molecular Weight |

356.41 g/mol |

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(trideuteriomethyl)sulfamate |

InChI |

InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1/i5D3 |

InChI Key |

LDHJVCCWWXVXBN-FJSUCYRCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NS(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Methyl Topiramate-d3 involves the incorporation of deuterium atoms into the N-Methyl Topiramate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving rigorous quality control to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

N-Methyl Topiramate-d3, like its parent compound Topiramate, can undergo various chemical reactions. These include:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a variety of oxygenated derivatives, while reduction could produce deuterated analogues with different degrees of hydrogenation .

Scientific Research Applications

N-Methyl Topiramate-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Topiramate in the body.

Pharmacodynamic Studies: Used to investigate the effects of Topiramate on various biological systems.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Topiramate and its derivatives.

Drug Interaction Studies: Used to study the interactions between Topiramate and other drugs

Mechanism of Action

The mechanism of action of N-Methyl Topiramate-d3 is similar to that of Topiramate. Topiramate works by blocking sodium and calcium voltage-gated channels, inhibiting glutamate receptors, enhancing gamma-aminobutyric acid (GABA) receptors, and inhibiting carbonic anhydrase . These actions help to stabilize neuronal membranes and prevent the excessive firing of neurons that can lead to seizures .

Comparison with Similar Compounds

Deuterated Analogs

Deuterated compounds like N-Methyl Topiramate-d3 are critical in pharmacokinetic and metabolic studies. Below is a comparison with structurally distinct but functionally analogous deuterated standards:

Key Insights :

- Deuterated analogs like Methiocarb-d3 and this compound share applications as analytical standards but differ in target pathways (e.g., antiepileptic vs. pesticide monitoring) .

- The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated topiramate, improving detection sensitivity in tracer studies .

N-Methylated Pharmaceuticals

N-Methylation is a common modification to alter pharmacokinetics or receptor binding. Comparative data with other N-methylated compounds:

Key Insights :

- N-Methylation often preserves pharmacological activity, as seen in H-89 derivatives and this compound, where the modification primarily aids in isotopic labeling or analytical utility rather than altering core biological effects .

- In contrast, non-deuterated N-methylated compounds (e.g., H-89) may exhibit variable potency depending on structural context .

Handling and Stability Considerations

This compound requires stringent handling protocols compared to non-deuterated or non-methylated analogs:

| Factor | This compound | Non-Deuterated Topiramate | Methiocarb-d3 |

|---|---|---|---|

| Shelf Life | Short (expiry-sensitive) | Longer stability | Moderate (analytical use) |

| Regulatory Status | Controlled product | Standard | Controlled (pesticide) |

| Synthesis | Made to order | Commercially available | Pre-synthesized batches |

Research Findings and Implications

- Metabolic Stability : Deuterium in this compound reduces hepatic metabolism by cytochrome P450 enzymes, extending half-life in tracer studies .

- Analytical Utility : Its use as an internal standard improves quantification accuracy in LC-MS/MS assays, minimizing matrix effects .

- Comparative Potency: Unlike some N-methylated kinase inhibitors (e.g., H-89), this compound maintains efficacy comparable to non-deuterated topiramate in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.